2-Chloro-6-methoxy-4-nitrobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6-methoxy-4-nitrobenzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-methoxybenzo[d]thiazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by nitration using nitric acid . Industrial production methods often employ similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-6-methoxy-4-nitrobenzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride, palladium on carbon, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-methoxy-4-nitrobenzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-nitrobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In anti-inflammatory applications, the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
2-Chloro-6-methoxy-4-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methoxybenzo[d]thiazole: Similar structure but lacks the nitro and chloro substituents, resulting in different chemical reactivity and biological activity.
2-Chloro-6-methoxybenzo[d]thiazole:
2-Methoxy-4-nitrobenzo[d]thiazole: Lacks the chloro substituent, leading to different reactivity in substitution reactions.
The uniqueness of 2-Chloro-6-methoxy-4-nitrobenzo[d]thiazole lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-6-methoxy-4-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c1-14-4-2-5(11(12)13)7-6(3-4)15-8(9)10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOHNAPKEQDYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.